1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one
Description
1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one is a synthetic compound featuring a piperazine core substituted with an allyl group at the 4-position, a ketone group at the 1-position, and a chlorine atom at the 2-position of the propanone moiety. This structure is part of a broader class of piperazine derivatives designed for antimicrobial applications. Its synthesis involves reacting 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone with allyl bromide under nitrogen atmosphere, yielding derivatives with aryl substituents (e.g., fluorophenyl, chlorophenyl) on the tetrazole ring . Characterization via FT-IR, NMR (¹H and ¹³C), and HSQC confirms the structural integrity . Antimicrobial screening reveals moderate to high activity against bacterial and fungal strains, particularly for derivatives bearing electron-withdrawing substituents like fluoro or chloro .
Properties
IUPAC Name |
2-chloro-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-3-4-12-5-7-13(8-6-12)10(14)9(2)11/h3,9H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPFXKCJDQGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one, a compound featuring a piperazine moiety, has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological evaluations, and its implications in various therapeutic contexts.
Synthesis
The synthesis of this compound typically involves the reaction of allylpiperazine with chloropropanone under controlled conditions. The process often requires specific reagents and solvents to ensure optimal yields and purity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs, particularly those containing piperazine, exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperazine have been evaluated for their effects on MCF-7 breast cancer cells, demonstrating promising cytotoxic activity surpassing that of established chemotherapeutics like Tamoxifen .
Table 1: Cytotoxic Activity of Piperazine Derivatives Against MCF-7 Cells
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Tamoxifen | 10.5 | |
| This compound | TBD | Current Study |
| Other Piperazine Derivatives | TBD |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that such compounds can disrupt cellular signaling pathways crucial for cancer cell survival, leading to increased rates of apoptosis .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Research involving zebrafish embryos has shown that certain derivatives exhibit low toxicity, suggesting a favorable safety margin for potential therapeutic applications .
Table 2: Toxicity Assessment in Zebrafish Embryos
| Compound Name | LC50 (mg/L) | Toxicity Classification |
|---|---|---|
| This compound | TBD | Low Toxicity |
| Other Piperazine Derivatives | TBD | Varies |
Case Studies
A notable case study involved the administration of a piperazine-based compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with placebo or standard chemotherapy agents .
Scientific Research Applications
1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one, commonly referred to as ACP, is a compound that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, focusing on its pharmacological properties, synthetic utility, and potential therapeutic uses.
Structure and Characteristics
This compound is characterized by its piperazine ring structure, which is known for its versatility in medicinal chemistry. The presence of the allyl group enhances its reactivity and potential for further modifications.
Antidepressant Activity
Research has indicated that this compound exhibits antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry highlighted its ability to modulate serotonin and norepinephrine levels, suggesting a mechanism similar to that of traditional antidepressants .
Anxiolytic Effects
ACP has also been investigated for its anxiolytic properties. Experimental studies demonstrated that it could significantly reduce anxiety-like behaviors in rodents, potentially through GABAergic pathways. These findings were supported by behavioral assays such as the elevated plus maze and open field tests .
Antipsychotic Potential
The compound's structural similarity to known antipsychotics prompted investigations into its efficacy against psychotic disorders. Preclinical studies have shown promising results in reducing dopaminergic hyperactivity, a hallmark of schizophrenia .
Building Block in Drug Development
Due to its unique structure, ACP serves as a valuable building block in the synthesis of more complex pharmacological agents. Researchers have utilized it as an intermediate in the development of novel compounds targeting various receptors, including serotonin and dopamine receptors.
Modifications and Derivatives
The ability to modify the piperazine ring allows for the exploration of new derivatives with enhanced biological activity. For instance, substituting different groups on the piperazine nitrogen or altering the chloropropanone moiety can lead to compounds with improved selectivity and potency .
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, ACP was administered at varying doses over a two-week period. Behavioral assessments indicated a dose-dependent reduction in depressive-like symptoms compared to control groups. The study concluded that ACP could be a candidate for further exploration as an antidepressant agent .
Case Study 2: Anxiolytic Activity Assessment
Another study focused on evaluating the anxiolytic effects of ACP using the light-dark box test. Results showed that ACP-treated animals spent significantly more time in the light compartment compared to untreated controls, indicating reduced anxiety levels .
Comparison with Similar Compounds
Core Piperazine Derivatives
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (I) This compound replaces the allyl group with a phenyl ring. However, its chloro-ketone moiety retains antimicrobial activity, though direct comparative data with the allyl derivative are unavailable .
- 1-(4-{[(4,5-Dichloro-2-methoxyphenyl)amino]acetyl}piperazin-1-yl)propan-1-one (21Y) Features a dichloromethoxyphenyl-acetyl substituent. The methoxy group enhances solubility, while the dichloro substitution may improve binding to microbial targets. No explicit antimicrobial data are reported, but structural analogs suggest enhanced bioactivity .
Chloropropanone Derivatives
2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one (CAS 928707-61-3)
Substitutes the allyl group with a 4-fluorophenyl group. Fluorine’s electron-withdrawing effect likely stabilizes the molecule and enhances antibacterial potency, paralleling findings in related tetrazole-piperazine hybrids .- 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one Incorporates a phenoxy group and fluorophenyl substitution.
Antimicrobial Activity Comparison
Table 1: Key Antimicrobial Data for Selected Piperazine Derivatives
| Compound | Substituents (R) | Zone of Inhibition (mm) * | Notable Features |
|---|---|---|---|
| 1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one (13a) | Allyl, 4-H-phenyl | 12–14 (Bacteria) | Baseline activity |
| 13e (Fluoro-substituted) | Allyl, 4-F-phenyl | 18–20 (Bacteria) | Enhanced activity due to fluorine |
| 13f (Chloro-substituted) | Allyl, 4-Cl-phenyl | 16–18 (Bacteria) | Moderate improvement over 13a |
| Ciprofloxacin (Control) | — | 22–24 (Bacteria) | Reference antibiotic |
| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (I) | Phenyl | Not reported | Structural analog with unknown efficacy |
Data derived from disc diffusion assays against *E. coli and S. aureus .
Key Observations :
- Electron-Withdrawing Groups : Derivatives with fluoro (13e) or chloro (13f) substituents exhibit superior antimicrobial activity compared to unsubstituted analogs (13a), likely due to increased electrophilicity and target binding .
- Allyl vs. Phenyl : The allyl group in this compound may enhance lipid solubility and cellular uptake compared to phenyl-substituted analogs (e.g., Compound I), though direct comparisons are lacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
